molecular formula C7H12O2 B14493560 4-(3-Methyloxiran-2-yl)butan-2-one CAS No. 64066-00-8

4-(3-Methyloxiran-2-yl)butan-2-one

Cat. No.: B14493560
CAS No.: 64066-00-8
M. Wt: 128.17 g/mol
InChI Key: PENIUDYLCHLONT-UHFFFAOYSA-N
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Description

4-(3-Methyloxiran-2-yl)butan-2-one is an organic compound with the molecular formula C7H12O2 It is characterized by the presence of an oxirane ring (epoxide) attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyloxiran-2-yl)butan-2-one typically involves the epoxidation of an appropriate precursor. One common method is the reaction of 3-methyl-2-butanone with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds as follows:

3-Methyl-2-butanone+m-CPBAThis compound+m-Chlorobenzoic acid\text{3-Methyl-2-butanone} + \text{m-CPBA} \rightarrow \text{this compound} + \text{m-Chlorobenzoic acid} 3-Methyl-2-butanone+m-CPBA→this compound+m-Chlorobenzoic acid

The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyloxiran-2-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can open the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted alcohols or amines, depending on the nucleophile used.

Scientific Research Applications

4-(3-Methyloxiran-2-yl)butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methyloxiran-2-yl)butan-2-one involves its interaction with various molecular targets. The oxirane ring can react with nucleophilic sites in biomolecules, leading to modifications that can alter their function. This reactivity is the basis for its potential biological and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-butanone: A precursor in the synthesis of 4-(3-Methyloxiran-2-yl)butan-2-one.

    Epoxides: Other epoxide-containing compounds with similar reactivity.

    Butanones: Compounds with a butanone backbone but lacking the oxirane ring.

Uniqueness

This compound is unique due to the presence of both an oxirane ring and a butanone structure, which imparts distinct chemical and biological properties

Properties

CAS No.

64066-00-8

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

4-(3-methyloxiran-2-yl)butan-2-one

InChI

InChI=1S/C7H12O2/c1-5(8)3-4-7-6(2)9-7/h6-7H,3-4H2,1-2H3

InChI Key

PENIUDYLCHLONT-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)CCC(=O)C

Origin of Product

United States

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